molecular formula C22H26N6O3 B11235231 N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11235231
M. Wt: 422.5 g/mol
InChI Key: RLWQVZXKXBPUBD-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a methoxyphenethyl group, and a cyclohepta[c]pyridazinyl moiety, making it a subject of study for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The methoxyphenethyl group is introduced via a nucleophilic substitution reaction, while the cyclohepta[c]pyridazinyl moiety is formed through a series of condensation and cyclization reactions. The final step involves coupling the triazole intermediate with the cyclohepta[c]pyridazinyl derivative under suitable conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Purification processes such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the cyclohepta[c]pyridazinyl moiety can be reduced to a hydroxyl group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-[5-(4-hydroxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide.

    Reduction: Formation of N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-hydroxy-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenethyl group may enhance the compound’s binding affinity to its target, while the cyclohepta[c]pyridazinyl moiety can contribute to the overall stability and bioavailability of the compound. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can be compared to other compounds with similar structures, such as:

    N-[5-(4-hydroxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-hydroxy-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide: Similar structure but with a hydroxyl group in the cyclohepta[c]pyridazinyl moiety.

These similar compounds can provide insights into the structure-activity relationship and help in understanding the unique properties of this compound.

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C22H26N6O3/c1-31-17-10-7-15(8-11-17)9-12-19-23-22(26-25-19)24-20(29)14-28-21(30)13-16-5-3-2-4-6-18(16)27-28/h7-8,10-11,13H,2-6,9,12,14H2,1H3,(H2,23,24,25,26,29)

InChI Key

RLWQVZXKXBPUBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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